molecular formula C24H28N4O2 B10876128 (4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10876128
M. Wt: 404.5 g/mol
InChI Key: CHHHSZXMNAAYOR-UHFFFAOYSA-N
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Description

4-{(Z)-1-[(3-MORPHOLINOPROPYL)AMINO]ETHYLIDENE}-1,3-DIPHENYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Z)-1-[(3-MORPHOLINOPROPYL)AMINO]ETHYLIDENE}-1,3-DIPHENYL-1H-PYRAZOL-5-ONE typically involves the condensation of a hydrazine derivative with an appropriate diketone or aldehyde. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where pyrazolone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-{(Z)-1-[(3-MORPHOLINOPROPYL)AMINO]ETHYLIDENE}-1,3-DIPHENYL-1H-PYRAZOL-5-ONE would depend on its specific biological target. Generally, pyrazolone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: Another pyrazolone derivative with analgesic and anti-inflammatory properties.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used for its pain-relieving effects.

    Metamizole: Known for its analgesic and antipyretic activities.

Uniqueness

4-{(Z)-1-[(3-MORPHOLINOPROPYL)AMINO]ETHYLIDENE}-1,3-DIPHENYL-1H-PYRAZOL-5-ONE may exhibit unique properties due to the presence of the morpholinopropyl group, which could influence its pharmacokinetic and pharmacodynamic profiles, making it distinct from other pyrazolone derivatives.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H28N4O2/c1-19(25-13-8-14-27-15-17-30-18-16-27)22-23(20-9-4-2-5-10-20)26-28(24(22)29)21-11-6-3-7-12-21/h2-7,9-12,26H,8,13-18H2,1H3

InChI Key

CHHHSZXMNAAYOR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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